molecular formula C35H61Br2NO16 B12866788 tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate

tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate

Cat. No.: B12866788
M. Wt: 911.7 g/mol
InChI Key: KIQBRDRRLVHHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate is a complex organic compound that features a dibromomaleimide group. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of the dibromomaleimide group allows for unique chemical reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate involves several steps. One common method includes the reaction of tert-butyl acrylate with dibromomaleimide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like 2,2’-azobis(2-methylpropionitrile) (AIBN) to initiate the polymerization process . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable bonds with various nucleophiles. The dibromomaleimide group is particularly reactive, allowing for the formation of covalent bonds with primary amines and thiols. This reactivity is harnessed in various applications, such as the creation of bioconjugates and the development of advanced materials.

Comparison with Similar Compounds

Similar compounds include other dibromomaleimide derivatives and PEGylated molecules. For example:

The uniqueness of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate lies in its specific structure, which combines the reactivity of the dibromomaleimide group with the versatility of the PEG chain, making it suitable for a wide range of applications.

Properties

Molecular Formula

C35H61Br2NO16

Molecular Weight

911.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C35H61Br2NO16/c1-35(2,3)54-30(39)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-38-33(40)31(36)32(37)34(38)41/h4-29H2,1-3H3

InChI Key

KIQBRDRRLVHHOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.